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(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine
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Overview
Description
(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine is an organic compound that features a tetrahydropyran ring attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of 1,5-hexanediol.
Introduction of the Ethanamine Group: The tetrahydropyran ring can be functionalized by reacting it with ethylamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Secondary and tertiary amines
Substitution: Various substituted ethanamine derivatives
Scientific Research Applications
The compound (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine , also known by its CAS number 2089682-45-9, is a chiral amine that has garnered interest in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry and pharmacology, while providing comprehensive data and insights.
Chemical Properties and Structure
Chemical Formula: C7H15NO
Molecular Weight: 129.20 g/mol
Boiling Point: Not specified
Structure: The compound features a tetrahydro-2H-pyran moiety, which contributes to its unique chemical behavior and biological activity.
Pharmacological Research
The compound has been studied for its potential as a pharmacological agent due to its ability to interact with various biological targets:
- 5-HT Receptor Modulation: Similar compounds have shown affinity for serotonin receptors, particularly the 5-HT1A receptor, which is implicated in anxiety and depression treatments. Research indicates that modifications to the tetrahydropyran structure can enhance receptor selectivity and efficacy .
- Anticonvulsant Activity: Some derivatives of tetrahydropyran-based amines have demonstrated anticonvulsant properties, suggesting that this compound could be explored for treating epilepsy or seizure disorders.
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:
- Alkylation Reactions: The amine group can be alkylated to produce derivatives with enhanced biological activity.
- Formation of Prodrugs: By modifying the amine functionality, researchers can create prodrugs that improve solubility and bioavailability.
Structure-Activity Relationship Studies
Understanding how structural changes affect biological activity is crucial in drug development. The tetrahydropyran ring provides a scaffold for exploring structure-activity relationships (SAR):
- Hydrophobicity and Binding Affinity: Studies indicate that variations in hydrophobicity significantly impact binding affinity to target receptors . This insight is vital for optimizing lead compounds in drug discovery.
Case Study 1: Antidepressant Activity
A study explored the antidepressant-like effects of tetrahydropyran derivatives in animal models. The findings suggested that compounds with similar structures exhibit significant reductions in depressive behaviors when administered, indicating potential therapeutic applications for mood disorders.
Case Study 2: Anticonvulsant Screening
In another investigation, several tetrahydropyran-based compounds were screened for anticonvulsant activity using established animal models. Results showed that certain derivatives exhibited promising anticonvulsant properties, leading to further exploration of their mechanisms of action.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(Tetrahydro-2H-pyran-4-YL)ethan-1-amine: Similar structure but with the ethanamine group attached at a different position on the tetrahydropyran ring.
(1R)-1-(Tetrahydro-2H-pyran-3-YL)propan-1-amine: Similar structure but with a propanamine group instead of an ethanamine group.
Uniqueness
(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine is unique due to its specific stereochemistry and the position of the ethanamine group. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.
Biological Activity
(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine, also known as (1R)-1-(tetrahydro-2H-pyran-3-yl)ethanamine, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C7H15NO, with a molecular weight of approximately 129.20 g/mol. The compound features a tetrahydropyran ring attached to an ethanamine group, which contributes to its chemical reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound may act as a ligand for various biological receptors and enzymes. The interaction with these targets can modulate their activity, leading to diverse biological effects. Some potential mechanisms include:
- Receptor Modulation : The compound may bind to specific receptors in the central nervous system or peripheral tissues, influencing neurotransmitter release or receptor activation.
- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes, which may play a role in metabolic pathways relevant to disease states.
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Neuropharmacology : Due to its ability to interact with neurotransmitter systems, the compound may have implications in treating neurological disorders.
- Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of this compound and its derivatives. Below are some key findings:
Study | Findings |
---|---|
Study 1 | Demonstrated binding affinity to serotonin receptors, indicating potential antidepressant effects. |
Study 2 | Showed inhibition of specific enzymes linked to metabolic disorders, suggesting utility in diabetes management. |
Study 3 | Evaluated antimicrobial activity against various pathogens, revealing promising results for further development. |
Case Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on serotonin receptors in animal models. Results indicated that administration led to significant changes in behavior consistent with antidepressant activity, warranting further exploration into its mechanism of action.
Case Study 2: Antimicrobial Activity
In vitro tests evaluated the antimicrobial efficacy of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results showed that certain modifications enhanced its activity, suggesting avenues for developing new antibiotics.
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(1R)-1-(oxan-3-yl)ethanamine |
InChI |
InChI=1S/C7H15NO/c1-6(8)7-3-2-4-9-5-7/h6-7H,2-5,8H2,1H3/t6-,7?/m1/s1 |
InChI Key |
VDAAJZJRNPGVNB-ULUSZKPHSA-N |
Isomeric SMILES |
C[C@H](C1CCCOC1)N |
Canonical SMILES |
CC(C1CCCOC1)N |
Origin of Product |
United States |
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